molecular formula C9H13N3O2S B2660695 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one CAS No. 790270-76-7

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one

Cat. No.: B2660695
CAS No.: 790270-76-7
M. Wt: 227.28
InChI Key: FRNUPZXKVBWLIM-UHFFFAOYSA-N
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Description

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one (caprolactam) ring fused to a 1,3,4-oxadiazole moiety substituted with a sulfhydryl (-SH) group at the 5-position. This compound combines the structural rigidity of oxadiazole with the conformational flexibility of the azepan ring, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUPZXKVBWLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carbon disulfide and an appropriate base. The resulting intermediate is then treated with an alkylating agent to introduce the sulfanyl group . The final step involves the formation of the azepanone ring through a cyclization reaction under controlled conditions .

Chemical Reactions Analysis

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies involving related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the oxadiazole structure enhances the antimicrobial efficacy by improving interaction with bacterial cell membranes .

Anti-inflammatory Properties

Compounds similar to 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one have been tested for their anti-inflammatory effects. In vivo studies have indicated that these compounds can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like Indomethacin. The mechanism involves inhibition of pro-inflammatory cytokines and mediators .

Analgesic Effects

The analgesic potential of oxadiazole derivatives has also been explored. In various assays, compounds have shown pain-relieving properties that can rival traditional analgesics such as acetylsalicylic acid (aspirin). The structural modifications in the oxadiazole ring play a crucial role in enhancing these effects .

Neuroprotective Applications

Recent studies suggest that oxadiazole derivatives may possess neuroprotective properties. They have been investigated for their ability to inhibit tau protein aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This application highlights the compound's potential in treating tauopathies .

Case Studies

StudyFocusFindings
MDPI Study (2022)Anti-inflammatory ActivityDemonstrated significant reduction in edema in rat models; efficacy comparable to Indomethacin .
ResearchGate Publication (2016)Antimicrobial EfficacyShowed effective inhibition against multiple bacterial strains; highlighted structural importance for activity .
DrugBank Insights (2024)Neuroprotective EffectsSuggested potential for treating tauopathies; indicated mechanisms involving tau protein interactions .

Comparison with Similar Compounds

Key Research Findings

  • Ring Size Impact : Larger rings (e.g., azepan) confer conformational flexibility, aiding in binding to diverse biological targets, whereas smaller rings (e.g., pyrrolidin) prioritize metabolic stability .
  • Biological Activity : Antimicrobial efficacy is strongly influenced by substituent choice; pyridine and triazole derivatives show promise due to enhanced membrane interaction and enzyme inhibition .

Biological Activity

1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a compound featuring a unique structure that includes a 1,3,4-oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug discovery.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazole possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has documented various oxadiazole derivatives that demonstrate antibacterial activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli. In one study, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains .
  • Antifungal Activity : Compounds similar to this compound have also been evaluated for antifungal activity. The presence of the oxadiazole ring enhances interaction with fungal cell membranes, leading to increased efficacy .

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds with oxadiazole structures have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to key enzymes involved in cancer metabolism .

Case Studies and Research Findings

Several studies provide insights into the biological activity of oxadiazole derivatives:

StudyFocusKey Findings
Dhumal et al. (2016)Antitubercular ActivityIdentified potent compounds with significant inhibition against Mycobacterium bovis BCG .
Desai et al. (2016)Antitubercular EffectsFound that certain pyridine-based oxadiazoles exhibited strong activity against M. tuberculosis .
PMC8268636 (2021)Antimicrobial ActivityReviewed various 1,3,4-oxadiazole derivatives with broad-spectrum antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Sulfonyl Group : The presence of a sulfonyl group enhances the compound's ability to interact with biological targets.
  • Alkyl Chain Length : Variations in alkyl substituents on the oxadiazole ring have been shown to affect antibacterial potency; longer chains generally improve activity .

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